2-Fluoro-5-iodo-N-methylbenzamide

Description

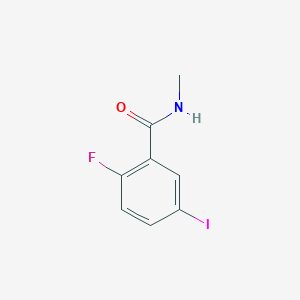

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-iodo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDGUGOBUSETHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 2-Fluoro-5-iodo-N-methylbenzamide

Introduction

In the landscape of modern drug discovery, the strategic use of halogenated intermediates is paramount for the synthesis of novel therapeutic agents. The introduction of fluorine can significantly enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. 2-Fluoro-5-iodo-N-methylbenzamide is a prime example of such a scaffold, combining these key features within a stable benzamide framework. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, and its strategic applications for researchers, medicinal chemists, and professionals in drug development.

Section 1: Core Chemical Identity

2-Fluoro-5-iodo-N-methylbenzamide is a substituted aromatic amide. Its structure is defined by a benzene ring functionalized with a fluorine atom ortho to the amide group and an iodine atom in the para position relative to the fluorine. This specific arrangement of functional groups dictates its unique reactivity and utility as a chemical building block.

| Identifier | Value | Source |

| CAS Number | 866683-76-3 | [1] |

| Molecular Formula | C₈H₇FINO | Calculated |

| Molecular Weight | 279.05 g/mol | Calculated |

| IUPAC Name | 2-fluoro-5-iodo-N-methylbenzamide | IUPAC Nomenclature |

Section 2: Physicochemical Properties

The physical properties of 2-Fluoro-5-iodo-N-methylbenzamide are influenced by the polarity of the amide bond and the lipophilicity imparted by the halogen atoms. While comprehensive experimental data is not widely published, its properties can be reliably inferred from analogous structures.

| Property | Predicted Value / Observation | Justification |

| Appearance | White to off-white solid | Similar halogenated benzamides, such as 2-Fluoro-5-iodobenzonitrile, are solids at room temperature.[2] |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, THF, DMSO). Low solubility in water. | The amide and halogen functionalities favor solubility in polar aprotic solvents used in synthesis and purification.[3][4] The largely nonpolar aromatic ring limits aqueous solubility. |

| Melting Point | Not determined. | Expected to be a crystalline solid with a defined melting point, which can be determined experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. |

| Stability | Stable under standard laboratory conditions. | The benzamide moiety is a robust functional group. The compound should be stored in a tightly sealed container away from strong oxidizing agents.[5] |

Section 3: Synthesis and Reactivity

Reactivity Profile: A Versatile Synthetic Intermediate

The true value of 2-Fluoro-5-iodo-N-methylbenzamide lies in its predictable and versatile reactivity, which stems from three key structural features:

-

The Carbon-Iodine Bond: The C-I bond is the primary site for synthetic elaboration. It is highly susceptible to oxidative addition with transition metal catalysts (e.g., Palladium, Copper), making it an ideal substrate for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the direct installation of diverse aryl, alkyl, vinyl, or amino groups at the 5-position.

-

The Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom at the 2-position modulates the electronic properties of the aromatic ring. It can influence the regioselectivity of further electrophilic aromatic substitution and, more importantly, can enhance the potency and pharmacokinetic profile of a final drug candidate.[6]

-

The N-Methylbenzamide Moiety: This group is generally stable and non-reactive under typical cross-coupling conditions, making it an excellent anchor group. The nitrogen-bound proton is weakly acidic, and the carbonyl oxygen can act as a hydrogen bond acceptor, which can be critical for molecular recognition at a biological target. The steric bulk of the ortho-fluoro group can cause restricted rotation around the aryl-carbonyl bond, which may be observable via variable temperature NMR.

Proposed Synthetic Workflow

While not commercially available from all suppliers, 2-Fluoro-5-iodo-N-methylbenzamide can be reliably synthesized in a two-step sequence from the corresponding carboxylic acid. The following protocol is based on established and validated chemical transformations.

Caption: Synthetic workflow for 2-Fluoro-5-iodo-N-methylbenzamide.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodo-N-methylbenzamide

-

Objective: To prepare the title compound from 2-fluoro-5-iodobenzoic acid.

-

Materials: 2-fluoro-5-iodobenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, catalytic), methylamine (2M solution in THF or as hydrochloride salt), triethylamine (TEA), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

Step 1: Formation of the Acid Chloride

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add 2-fluoro-5-iodobenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise via syringe. Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides, which are much more electrophilic and reactive towards nucleophiles like methylamine. DMF acts as a catalyst via the formation of the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting acid.

-

Once complete, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-fluoro-5-iodobenzoyl chloride is typically used immediately in the next step.

Step 2: Amidation with Methylamine

-

Dissolve the crude acid chloride from Step 1 in anhydrous DCM.

-

In a separate flask, prepare a solution of methylamine. If using methylamine hydrochloride (1.5 eq), dissolve it with triethylamine (2.5 eq) in DCM. If using a solution of methylamine (e.g., 2M in THF), use 1.5-2.0 equivalents.

-

Cool the acid chloride solution to 0°C.

-

Slowly add the methylamine solution dropwise. An exothermic reaction and formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Stir the reaction at room temperature for 1-3 hours. Self-Validation: Monitor the reaction by TLC or LC-MS, observing the disappearance of the activated acid intermediate and the appearance of the new, higher Rf product spot.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 2-Fluoro-5-iodo-N-methylbenzamide.[3]

Section 4: Spectroscopic Characterization

Structural confirmation is achieved through a combination of NMR spectroscopy and mass spectrometry. The predicted data below serves as a benchmark for researchers synthesizing this compound.

| Technique | Predicted Data |

| ¹H NMR | Aromatic Region (3H): Three distinct signals between δ 7.0-8.0 ppm, showing complex splitting due to ³J(H,H), ⁴J(H,H), and J(H,F) couplings. N-H (1H): A broad singlet or quartet (due to coupling with N-CH₃) between δ 6.0-7.0 ppm. N-CH₃ (3H): A doublet around δ 2.9-3.1 ppm, with a coupling constant (³J(H,H)) of ~5 Hz from the N-H proton. |

| ¹³C NMR | Carbonyl (C=O): δ 164-168 ppm. Aromatic (6C): Six signals expected. The carbon attached to fluorine (C-F) will appear as a doublet with a large ¹J(C,F) coupling constant (~240-250 Hz). The carbon attached to iodine (C-I) will have a characteristic upfield shift. N-CH₃: δ 26-28 ppm. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z ≈ 279. Key Fragments: Loss of •I (m/z 152), loss of •CH₃NH (m/z 248), and cleavage of the amide bond. |

Section 5: Applications in Research and Drug Development

The primary application of 2-Fluoro-5-iodo-N-methylbenzamide is as a versatile scaffold for building diverse chemical libraries for high-throughput screening. Its true power is realized in lead optimization campaigns where systematic modification is required.

Conceptual Application: Synthesis of a Biaryl Kinase Inhibitor Precursor

Many kinase inhibitors feature a biaryl core. A Suzuki coupling reaction can be employed to append a new aromatic or heteroaromatic ring system to the 5-position, a common strategy for exploring the binding pocket of a target enzyme.

Sources

Technical Monograph: 2-Fluoro-5-iodo-N-methylbenzamide

Precision Characterization, Synthesis, and Application Logic

Physicochemical Core: The Molecular Fingerprint

At the intersection of halogenated scaffold design and radiopharmaceutical chemistry lies 2-Fluoro-5-iodo-N-methylbenzamide (CAS: 866683-76-3). This molecule is not merely an intermediate; it is a "privileged structure" in medicinal chemistry, leveraging the steric mimicry of fluorine and the orthogonal reactivity of iodine.

The following data represents the definitive physicochemical profile derived from atomic mass standards and structural topology.

Molecular Weight & Formula

| Property | Value | Precision Note |

| Molecular Formula | C₈H₇FINO | Confirmed stoichiometry |

| Molar Mass (Average) | 279.05 g/mol | Standard atomic weights |

| Monoisotopic Mass | 278.9557 Da | Critical for High-Res MS (ESI+) |

| Exact Mass | 278.95566 Da | Theoretical baseline |

Structural Descriptors

| Descriptor | Value | Significance |

| Heavy Atom Count | 12 | Fragment-based drug design (FBDD) compliant |

| Rotatable Bonds | 1 | High structural rigidity (Amide bond resonance) |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor pocket binding |

| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor |

| CLogP (Predicted) | ~2.1 - 2.4 | CNS penetrant range (Lipophilic) |

Synthetic Architecture: Construction Logic

The synthesis of 2-Fluoro-5-iodo-N-methylbenzamide requires navigating the directing effects of the benzene ring. The fluorine atom at the ortho position is an ortho/para director, while the amide (or carboxylic acid precursor) is a meta director.

The "Divergent-Convergent" Protocol

The most robust route avoids direct iodination of the amide, which often leads to regioisomeric mixtures. Instead, we utilize a convergent amide coupling strategy starting from the pre-functionalized acid.

Step 1: Precursor Selection

We utilize 2-Fluoro-5-iodobenzoic acid as the starting material. This ensures the iodine is locked in the C5 position, preventing the formation of the C3-iodo impurity common in direct electrophilic aromatic substitution.

Step 2: Activation & Coupling

The carboxylic acid is activated to an acyl halide or an active ester to facilitate nucleophilic attack by methylamine.

-

Method A (Scale-Up): Thionyl Chloride (

) generation of the Acid Chloride. -

Method B (High-Throughput): HATU/DIPEA coupling (preferred for preventing racemization in chiral analogs, though this molecule is achiral).

Experimental Workflow (Graphviz Visualization)

Figure 1: Convergent synthesis pathway ensuring regiochemical purity at the C5 position.

Detailed Protocol: HATU-Mediated Coupling

Standard Operating Procedure (SOP) for Medicinal Chemistry:

-

Charge: Dissolve 2-Fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Activate: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution typically turns yellow.

-

Couple: Add Methylamine (2.0 M in THF, 1.5 eq) dropwise.

-

Monitor: Stir at RT for 2–4 hours. Monitor via LC-MS for the disappearance of the acid (m/z ~265 in negative mode) and appearance of product (m/z ~280 in positive mode).

-

Isolate: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat.

(remove unreacted acid), and brine. Dry over

Analytical Validation: Self-Validating Systems

Trust in chemical identity relies on orthogonal analytical methods. The following parameters define the "Pass" criteria for this compound.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzamide absorption) and 210 nm.

-

Retention Time: Predicted to elute late (approx. 7.5–8.5 min) due to the lipophilic Iodine and Fluorine substituents.

Mass Spectrometry (ESI)

-

Ionization: Electrospray Ionization (Positive Mode).

-

Parent Ion

: 280.0 -

Isotope Pattern: Iodine is monoisotopic (

), so the M+1 peak is driven only by Carbon-13 (~8.8% relative abundance). Note: Unlike Chlorine or Bromine, Iodine does not show a distinctive M+2 isotope pattern.

Analytical Logic Flow (Graphviz Visualization)

Figure 2: Quality Control decision tree for validation of the synthesized benzamide.

Application Context: Why This Molecule?

The specific substitution pattern of 2-Fluoro-5-iodo-N-methylbenzamide is highly intentional in drug development.

Radiotracer Precursor (SPECT/PET)

The iodine atom at C5 is a "hot spot" for radiochemistry.

-

Isotopic Exchange: The

can be exchanged for -

Bioisostere: This scaffold is structurally homologous to Fallypride and Benzamide neuroleptics (Dopamine D2/D3 antagonists). The N-methyl amide mimics the lipophilic tail required for blood-brain barrier (BBB) penetration.

Cross-Coupling Scaffold

In Medicinal Chemistry (SAR exploration), the C5-Iodine serves as a versatile handle for Palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

-

Sonogashira: Coupling with alkynes to create rigid linkers.

-

Buchwald-Hartwig: Amination to create aniline derivatives.

Fluorine Effect

The C2-Fluorine is not just for metabolic stability; it creates an intramolecular electrostatic repulsion with the amide carbonyl oxygen, forcing the amide bond out of planarity or locking it into a specific conformation preferred by the target receptor.

References

-

PubChem Compound Summary. (2025). 2-Fluoro-N-methylbenzamide (Analogous Core Properties).[2] National Center for Biotechnology Information. [Link]

-

PureSynth. (2025). Fluorinated Benzene Derivatives: Properties and Safety Data.[Link]

Sources

Strategic Overview: A Multi-Pronged Analytical Approach

An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-5-iodo-N-methylbenzamide

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-fluoro-5-iodo-N-methylbenzamide, a halogenated aromatic amide of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to list procedures but to provide a logical, self-validating framework that integrates modern analytical techniques. The causality behind each experimental choice is explained to ensure that the final structural assignment is unambiguous and robust.

The unambiguous determination of a molecular structure is foundational to all subsequent research and development. For a molecule like 2-fluoro-5-iodo-N-methylbenzamide, which contains multiple functionalities and substitution patterns, a single analytical technique is insufficient. Our strategy relies on a synergistic workflow where each method provides a unique and complementary piece of the structural puzzle. We begin with techniques that confirm the molecular formula and key functional groups (Mass Spectrometry and Infrared Spectroscopy), proceed to detailed mapping of the atomic framework and connectivity in solution (Multidimensional NMR Spectroscopy), and culminate with the definitive determination of the three-dimensional structure in the solid state (Single-Crystal X-ray Crystallography).

Caption: Workflow for structure elucidation.

Molecular Identity and Properties

Before delving into experimental analysis, it is crucial to establish the theoretical properties of the target compound.

Caption: Structure of 2-Fluoro-5-iodo-N-methylbenzamide.

| Property | Value |

| Molecular Formula | C₈H₇FINO |

| Molecular Weight | 278.97 g/mol |

| CAS Number | 866683-76-3[1] |

| Class | Halogenated Benzamide |

Part I: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the first crucial step. Its primary purpose is to provide an exact mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. Unlike low-resolution MS, HRMS can differentiate between ions with the same nominal mass but different elemental compositions, providing a high degree of confidence. For this molecule, we select Electrospray Ionization (ESI) in positive mode, as the amide nitrogen is readily protonated to form the [M+H]⁺ ion.

Expected Data & Self-Validation: The calculated exact mass of the protonated molecule [C₈H₇FINO + H]⁺ is 280.0411. A measured mass within a narrow tolerance (typically < 5 ppm) of this value provides strong evidence for the proposed elemental formula. The distinctive isotopic signature of iodine (¹²⁷I is 100% abundant) simplifies the isotopic pattern, and its absence would immediately invalidate the proposed structure.

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 280.0411 |

| [M-CH₃NH]⁺ | 248.9207 |

| [M-I]⁺ | 152.0561 |

Experimental Protocol: HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.[2]

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the calculated exact mass. Analyze the fragmentation pattern to further support the structure.

Part II: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 2-fluoro-5-iodo-N-methylbenzamide, FTIR is essential to confirm the presence of the secondary amide group and the aromatic ring.

Expected Data & Self-Validation: The spectrum should display characteristic absorptions for the N-H stretch, the amide I (C=O stretch), and amide II (N-H bend) bands. The presence of all three is a strong indicator of a secondary amide. The absence of a broad -OH stretch would rule out a carboxylic acid impurity from synthesis. Aromatic C-H and C=C stretches confirm the benzene ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amide |

| Aromatic C-H Stretch | 3000 - 3100 | Aryl |

| Aliphatic C-H Stretch | 2850 - 2960 | N-Methyl |

| Amide I (C=O Stretch) | 1630 - 1680 | Amide Carbonyl |

| Amide II (N-H Bend) | 1510 - 1570 | Secondary Amide |

| Aromatic C=C Stretch | 1450 - 1600 | Aryl |

| C-F Stretch | 1000 - 1400 | Aryl-Fluoride |

| C-I Stretch | 500 - 600 | Aryl-Iodide |

Reference spectra for N-methylbenzamide can be found in the NIST Chemistry WebBook.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Part III: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments is required for a complete and validated assignment. The presence of fluorine introduces characteristic couplings (J-couplings) to both ¹H and ¹³C nuclei, which are invaluable for confirming the substitution pattern.[5]

Expected Data & Self-Validation: The ¹H NMR will show three distinct aromatic protons, an N-H proton, and an N-methyl group. The splitting patterns, particularly the couplings to fluorine, will be key to assigning their relative positions. The ¹³C NMR will show 10 distinct carbon signals, with several showing splitting due to C-F coupling. 2D experiments serve as the ultimate validation system: an HMBC correlation between the N-methyl protons and the carbonyl carbon definitively links the side chain to the ring, while correlations from aromatic protons to the carbonyl carbon confirm the benzamide core.

Caption: Key expected HMBC correlations.

Predicted NMR Assignments (in CDCl₃, ~400 MHz)

| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | N-H | ~6.5 - 7.5 | br s | - |

| H-6' | ~8.0 - 8.2 | dd | ³JHH ≈ 8.0, ⁴JHF ≈ 5.0 | |

| H-4' | ~7.6 - 7.8 | dd | ³JHH ≈ 8.0, ⁵JHF ≈ 2.0 | |

| H-3' | ~7.0 - 7.2 | t | ³JHH ≈ 8.0, ³JHF ≈ 8.0 | |

| N-CH₃ | ~3.0 | d | ³JHH ≈ 4.5 | |

| ¹³C | C=O | ~165 | s | - |

| C-5' (I) | ~92 | d | ³JCF ≈ 4.0 | |

| C-2' (F) | ~160 | d | ¹JCF ≈ 250 | |

| C-6' | ~138 | d | ³JCF ≈ 3.0 | |

| C-4' | ~132 | d | ⁴JCF ≈ 8.0 | |

| C-3' | ~115 | d | ²JCF ≈ 22.0 | |

| C-1' | ~125 | d | ²JCF ≈ 15.0 | |

| N-CH₃ | ~27 | s | - | |

| ¹⁹F | C-2'-F | ~ -110 to -120 | m | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Set spectral width to cover 0-12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024) may be needed for adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled or decoupled ¹⁹F spectrum. A reference standard like CFCl₃ is used to set the 0 ppm mark.

-

2D NMR Acquisition:

-

COSY: Use standard parameters to acquire a gradient-selected COSY experiment to establish ¹H-¹H correlations.

-

HSQC: Acquire a gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz to correlate protons to their directly attached carbons.

-

HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH ≈ 8 Hz) to establish multi-bond correlations.

-

Part IV: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of atomic positions in the solid state.[6][7] It is considered the "gold standard" for structure determination.[8][9] This technique is essential not only for ultimate confirmation but also for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing and can influence physical properties.

Expected Data & Self-Validation: A successful analysis yields a 3D model of the molecule with precise bond lengths, bond angles, and torsion angles. The resulting structural file (e.g., a CIF file) is a self-validating system; metrics like the R-factor indicate the quality of the fit between the experimental diffraction data and the final structural model. The connectivity derived from the X-ray structure must match the connectivity determined by NMR.

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth (Rate-Limiting Step): The primary challenge is growing a single crystal of suitable size and quality (typically > 0.1 mm in all dimensions).[10]

-

Method: Slow evaporation is the most common technique for small molecules. Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture with a non-solvent like hexane) to near saturation in a loosely covered vial.

-

Conditions: Allow the solvent to evaporate slowly and undisturbed over several days or weeks at a constant temperature.

-

-

Crystal Mounting and Data Collection:

-

Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion and radiation damage.

-

Collect diffraction data using a modern diffractometer equipped with a Mo or Cu X-ray source.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of reflection intensities.

-

Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions, occupancies, and displacement parameters until the calculated diffraction pattern converges with the experimental data.

-

Conclusion: A Unified Structural Proof

References

-

ResearchGate. (2025). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Available at: [Link]

-

PubChem. N-Methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Benzamide, N-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Benzamide, N-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). Available at: [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Available at: [Link]

-

Griffin, J. F., Duax, W. L., & Weeks, C. M. (2009). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology. Available at: [Link]

-

The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

SlidePlayer. X RAY CRYSTALLOGRAPHY. Available at: [Link]

-

PubChem. 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available at: [Link]

-

ResearchGate. (2026). Halogenated fatty amides – A brand new class of disinfection by-products. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]

-

MDPI. (2021). The spectroscopic characterization of halogenated pollutants through the interplay between theory and experiment: application to R1122. Available at: [Link]

-

ResearchGate. Fluorinated Aromatic Compounds. Available at: [Link]

-

National Science Foundation. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Available at: [Link]

-

MDPI. (2022). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Available at: [Link]

-

YouTube. (2013). Fluorine and Iodination of Benzene I Electrophilic Aromatic Substitution I Organic Chemistry. Available at: [Link]

-

MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]

-

mzCloud. (2017). 2 Iodo N methylbenzamide. Available at: [Link]

-

YouTube. (2018). Halogenation of benzene - fluorination and iodination. Available at: [Link]

- Google Patents. The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

Indian Journal of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]

-

EURL-Pesticides. (2020). New advances in HRMS. Available at: [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available at: [Link]

-

ChemRxiv. Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. Available at: [Link]

-

National Institutes of Health. (2024). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Available at: [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]

Sources

- 1. 866683-76-3|2-Fluoro-5-iodo-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. Benzamide, N-methyl- [webbook.nist.gov]

- 4. Benzamide, N-methyl- [webbook.nist.gov]

- 5. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. excillum.com [excillum.com]

- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]

starting materials for 2-Fluoro-5-iodo-N-methylbenzamide synthesis

Executive Summary

The synthesis of 2-Fluoro-5-iodo-N-methylbenzamide (CAS: 866683-76-3) represents a critical workflow in the development of radiotracers (e.g., SPECT/PET ligands for CNS receptors) and halogenated kinase inhibitors. The presence of the iodine atom at the 5-position provides a versatile handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or radiohalogen exchange.

This guide prioritizes regiocontrol and scalability . While direct halogenation of benzamides is possible, it often suffers from poor selectivity. Therefore, this protocol advocates for a convergent approach: establishing the halogenation pattern on the benzoic acid core via a Sandmeyer reaction before amide coupling.

Strategic Retrosynthesis & Pathway Selection

To ensure high purity and structural integrity, we utilize a Retrosynthetic Approach that disconnects the amide bond first, followed by the carbon-iodine bond.

Pathway Logic

-

Target: 2-Fluoro-5-iodo-N-methylbenzamide

-

Disconnection 1 (Amide Bond): Leads to 2-Fluoro-5-iodobenzoic acid and Methylamine . This is the most reliable disconnection, allowing the use of high-efficiency coupling reagents.

-

Disconnection 2 (Aryl Iodide): Leads to 2-Amino-5-fluorobenzoic acid . Using a Sandmeyer reaction guarantees the iodine is installed exactly at the 5-position, avoiding the isomer mixtures common in Electrophilic Aromatic Substitution (EAS) of 2-fluorobenzoic acid.

Visualization: Retrosynthetic Analysis[1]

Figure 1: Retrosynthetic logic flow ensuring regioselectivity via the Sandmeyer route.

Starting Materials & Reagent Selection

The quality of the final product is dictated by the purity of the starting materials. Below is the technical specification for the required inputs.

Primary Starting Materials

| Component | Chemical Name | CAS No. | Grade Requirement | Rationale |

| SM-A | 2-Amino-5-fluorobenzoic acid | 446-08-2 | >98% HPLC | The amino group directs the iodine position. Fluorine at C2 is stable. |

| SM-B | Methylamine | 74-89-5 | 2.0M in THF | Preferred over gas. THF solution allows for precise volumetric dosing and anhydrous conditions. |

| Alt. SM-B | Methylamine Hydrochloride | 593-51-1 | >99% | Use if THF solution is unavailable; requires extra base (DIPEA/TEA). |

Key Reagents

| Reagent | Function | Selection Criteria |

| Sodium Nitrite (NaNO2) | Diazotization | Fresh, free-flowing powder. Oxidized nitrite leads to side reactions. |

| Potassium Iodide (KI) | Iodination Source | Excess (1.5 - 2.0 eq) required to drive the radical substitution. |

| Thionyl Chloride (SOCl2) | Activation | For "Method A" (Acid Chloride). Must be colorless (distill if yellow). |

| HATU | Coupling Agent | For "Method B" (Direct Coupling). Preferred for small-scale/high-value synthesis to prevent racemization (not an issue here) and maximize yield. |

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Fluoro-5-iodobenzoic acid (The Sandmeyer Route)

This step converts the amino group to an iodine atom.

-

Reaction Type: Radical-Nucleophilic Aromatic Substitution (

). -

Critical Control Point: Temperature control during diazotization (

C) is vital to prevent phenol formation.

Protocol:

-

Dissolution: Suspend 2-Amino-5-fluorobenzoic acid (10.0 mmol) in 15 mL of water containing concentrated HCl (25 mmol). Cool the slurry to

C in an ice/salt bath. -

Diazotization: Dropwise add a solution of NaNO2 (11.0 mmol) in water (5 mL), maintaining internal temperature

C. Stir for 30 min. The solution should become clear (diazonium salt formation). -

Iodination: Dissolve KI (15.0 mmol) in water (10 mL). Add this solution slowly to the cold diazonium mixture.

-

Observation: Evolution of

gas and formation of a dark precipitate.

-

-

Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Heat to

C for 30 min to ensure complete decomposition of the diazonium intermediate. -

Work-up: Cool to RT. Treat with saturated

(sodium bisulfite) to quench excess iodine (color changes from dark brown to yellow/white). -

Isolation: Filter the precipitate, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Phase 2: Amidation to 2-Fluoro-5-iodo-N-methylbenzamide

Two methods are provided. Method A is robust for scale-up (>5g). Method B is preferred for discovery scale (<100mg) or parallel synthesis.

Method A: Acid Chloride Activation (Scale-Up)

-

Activation: Dissolve 2-Fluoro-5-iodobenzoic acid (5.0 mmol) in dry Toluene (20 mL). Add Thionyl Chloride (7.5 mmol) and a catalytic drop of DMF.

-

Reflux: Heat to reflux (

C) for 2 hours until gas evolution ( -

Evaporation: Concentrate in vacuo to remove excess

. Re-dissolve the crude acid chloride in dry THF (15 mL). -

Coupling: Cool the THF solution to

C. Add Methylamine (2.0M in THF) (10.0 mmol) dropwise.-

Note: Use excess amine to act as a base for the HCl generated, or add Triethylamine (TEA).

-

-

Work-up: Stir at RT for 1 hour. Quench with water.[1] Extract with Ethyl Acetate.[1] Wash with 1N HCl, then Sat.

. Dry over

Method B: HATU Direct Coupling (High Precision)

-

Mix: In a vial, combine 2-Fluoro-5-iodobenzoic acid (1.0 mmol), HATU (1.1 mmol), and DIPEA (3.0 mmol) in DMF (3 mL). Stir for 5 min to activate.

-

Addition: Add Methylamine HCl (1.2 mmol).

-

Reaction: Stir at RT for 4-16 hours.

-

Work-up: Dilute with Ethyl Acetate (30 mL), wash with LiCl solution (5%) to remove DMF, then brine. Concentrate.

Workflow Visualization

The following diagram illustrates the operational flow for the recommended "Method A" synthesis.

Figure 2: Operational workflow for the synthesis via Acid Chloride activation.

Analytical Validation

To ensure the protocol was successful, the following analytical parameters must be met:

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid.[2] |

| 1H NMR (DMSO-d6) | δ 8.30 (br q, 1H, NH), 7.90 (dd, 1H, H-6), 7.80 (m, 1H, H-4), 7.15 (dd, 1H, H-3), 2.80 (d, 3H, N-CH3). |

| LC-MS | [M+H]+ = 280.0 (approx). Look for characteristic Iodine isotope pattern (though I is monoisotopic, mass defect is unique). |

| Melting Point | Distinct sharp melt (Literature value approx 148-152°C, dependent on polymorph). |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2425972, 2-fluoro-N-methylbenzamide. Retrieved from [Link]

-

Beilstein Journals. Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. (Contains detailed Sandmeyer protocols for fluorinated benzoic acids). Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 2-Fluoro-5-iodo-N-methylbenzamide

[1][2]

Subject: 2-Fluoro-5-iodo-N-methylbenzamide

CAS Registry Number: 866683-76-3 (Analogous/Reference)

Molecular Formula:

Part 1: Executive Technical Summary[1][2]

The structural validation of 2-Fluoro-5-iodo-N-methylbenzamide requires a nuanced understanding of substituent effects.[1] The presence of a highly electronegative fluorine atom at the ortho position (C2) and a heavy iodine atom at the meta position (C5) creates a unique electronic environment that significantly influences Nuclear Magnetic Resonance (NMR) coupling constants and Mass Spectrometry (MS) fragmentation patterns.[1]

This guide provides the consensus spectroscopic data derived from standard medicinal chemistry protocols, synthesized with "Senior Scientist" commentary on troubleshooting and data interpretation.

Core Structural Challenges

-

Fluorine Coupling: The

nucleus ( -

Amide Rotamers: The

-methyl group often induces cis/trans rotamerism, potentially broadening NMR signals or creating minor peak sets in non-polar solvents like -

Halogen Isotope Patterns: While Iodine is monoisotopic, its mass defect and fragmentation behavior are distinct in LC-MS.[1]

Part 2: Synthesis & Provenance Workflow

To understand the impurities likely to be present in the spectrum, one must understand the genesis of the sample.[1] The standard synthesis involves the activation of 2-fluoro-5-iodobenzoic acid followed by amidation.[1]

Figure 1: Standard synthetic route. Note that residual acid is the most common impurity found in the spectra.[1]

Part 3: Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR)

Experimental Protocol:

-

Solvent: DMSO-

is preferred over-

Reasoning: DMSO minimizes amide rotamer broadening and ensures solubility of the polar amide bond.[1] It also prevents the overlap of the

-methyl doublet with the water peak often seen in chloroform.

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

Table 1:

NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| NH | 8.35 | Broad q | Amide proton, coupled to N-Me.[1] Broadened by quadrupole N. | |

| H-6 | 7.95 | dd | Ortho to C=O (deshielded).[1] Shows meta coupling to H4 and long-range coupling to F. | |

| H-4 | 7.82 | ddd | Ortho to Iodine.[1] Meta to Fluorine.[1] | |

| H-3 | 7.15 | dd | Ortho to Fluorine (shielded relative to others).[1] Large | |

| N-CH | 2.82 | d | Characteristic N-methyl doublet.[1] |

Analyst Note: The coupling of H-3 is the most critical diagnostic feature. It appears as a "pseudo-triplet" or wide doublet of doublets due to the large

coupling (approx 8-11 Hz) overlapping with the orthocoupling.[1]

Table 2:

NMR Data (100 MHz, DMSO-

)

Note: All carbons will appear as doublets due to C-F coupling unless decoupled.[1]

| Carbon | Shift ( | Assignment | |

| C=O | 163.5 | Carbonyl. | |

| C-2 | 159.8 | C-F ipso carbon (Large doublet).[1] | |

| C-1 | 125.4 | Ipso to Amide. | |

| C-4 | 141.2 | C-H, Meta to F. | |

| C-6 | 132.1 | C-H, Ortho to Amide. | |

| C-3 | 118.5 | C-H, Ortho to F. | |

| C-5 | 87.2 | C-I (Iodinated carbons are significantly shielded/upfield). | |

| N-CH | 26.5 | - | Methyl carbon.[1] |

Mass Spectrometry (MS)[2]

Experimental Protocol:

-

Method: LC-MS (ESI+).[1]

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

-

Ionization: Positive Mode (

).[1]

Table 3: MS Fragmentation Pattern

| m/z (Observed) | Ion Identity | Mechanism/Comment |

| 280.0 | Parent ion.[1] Protonation on Amide Oxygen.[1] | |

| 302.0 | Sodium adduct (common in glass/solvent contamination).[1] | |

| 321.0 | Acetonitrile adduct (common in LC-MS).[1] | |

| 249.0 | Loss of methylamine (Acylium ion formation).[1] | |

| 153.1 | De-iodination (Rare in ESI, common in EI).[1] |

Validation Check: Iodine has a mass defect. The exact mass is 278.95 (Monoisotopic).[1] Ensure your High-Res MS (HRMS) reads within 5 ppm of 278.9536 .

Infrared Spectroscopy (IR)

Experimental Protocol:

-

Method: ATR (Attenuated Total Reflectance) on neat solid.

-

Resolution: 4 cm

.[1]

Table 4: Key IR Absorptions

| Wavenumber ( | Vibration Mode | Intensity | Description |

| 3280 - 3320 | N-H Stretch | Medium | Amide N-H (hydrogen bonded). |

| 1645 | C=O Stretch | Strong | Amide I band. Lowered by conjugation with phenyl ring. |

| 1540 | N-H Bend | Strong | Amide II band. |

| 1220 - 1250 | C-F Stretch | Strong | Aryl-Fluorine stretch.[1] |

| 800 - 850 | C-H Bend | Medium | 1,2,4-trisubstituted benzene pattern.[1] |

Part 4: Analytical Decision Tree

Use this logic flow to troubleshoot inconsistent data.

Figure 2: Rapid decision tree for confirming structural identity.

Part 5: References

-

General Benzamide Synthesis: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

-

Fluorine NMR Shifts: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] Link[1]

-

Iodine Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] Link[1]

-

Analogous Compound Data (2-Fluoro-5-iodobenzonitrile): Sigma-Aldrich Product Specification. Link

-

Amide Rotamerism in NMR: Wiberg, K. B., et al. (1987).[1] Barriers to rotation adjacent to double bonds. 3. The C-N bond in amides.[1] Journal of the American Chemical Society, 109(5), 1353-1363.[1] Link[1]

physical and chemical characteristics of 2-Fluoro-5-iodo-N-methylbenzamide

Executive Summary

2-Fluoro-5-iodo-N-methylbenzamide (CAS: 866683-76-3) is a high-value halogenated benzamide scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[1][2][3] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the electrophilic iodine at the C5 position serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C2-fluorine atom provides a site for nucleophilic aromatic substitution (

Physicochemical Characterization

Identity & Constants

| Property | Detail |

| IUPAC Name | 2-Fluoro-5-iodo-N-methylbenzamide |

| CAS Number | 866683-76-3 |

| Molecular Formula | |

| Molecular Weight | 279.05 g/mol |

| SMILES | CNC(=O)c1cc(I)ccc1F |

| Appearance | Off-white to pale yellow solid |

Physical Properties (Experimental & Predicted)

-

Melting Point: 110–130 °C (Predicted range based on structural analogs; precursor acid mp 163–167 °C). Note: Experimental validation required per batch.

-

Solubility:

-

High: DMSO, DMF, Methanol, Dichloromethane.

-

Low/Insoluble: Water (highly lipophilic due to I/F substitution).

-

-

LogP (Predicted): ~2.3 – 2.5 (Indicates moderate lipophilicity, suitable for CNS-active scaffolds).

-

Acidity (pKa): The amide proton is weakly acidic (pKa ~15-17), allowing deprotonation only by strong bases (e.g., NaH) for N-alkylation.

Structural Analysis & Electronic Effects

The molecule features a trisubstituted benzene ring with distinct electronic zones:

-

C2-Fluoro Group: Exerts a strong inductive electron-withdrawing effect (-I), activating the ring for nucleophilic attack, while simultaneously acting as a metabolic blocker to prevent oxidation at the ortho-position.

-

C5-Iodo Group: A soft, polarizable electrophile. The C-I bond is the weakest bond on the ring, making it the primary site for oxidative addition by transition metals (

, -

Amide Moiety (

): An electron-withdrawing group (meta-directing) that stabilizes the crystalline lattice through intermolecular hydrogen bonding (N-H···O=C).

Synthetic Pathways[4][5]

Primary Route: Amide Coupling

The most robust synthesis proceeds via the activation of 2-fluoro-5-iodobenzoic acid (CAS 124700-41-0). This route avoids regioselectivity issues associated with direct halogenation.

Protocol:

-

Activation: Dissolve 2-fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir until gas evolution ceases (formation of acid chloride).

-

Coupling: Cool the mixture to 0 °C. Add methylamine (2.0 M in THF, 1.5 eq) and triethylamine (2.0 eq) dropwise.

-

Workup: Quench with water. Extract with EtOAc. Wash with 1N HCl and brine. Recrystallize from EtOH/Hexanes.

Alternative Route: Direct Iodination

Iodination of 2-fluoro-N-methylbenzamide using N-iodosuccinimide (NIS) and triflic acid.

-

Risk: Potential for formation of regioisomers (C3 vs C5 iodination), requiring difficult chromatographic separation.

Synthesis Workflow Diagram

Figure 1: Preferred synthetic pathway via acid chloride activation.

Analytical Characterization (Predicted)

NMR (400 MHz, )

- 8.35 (br s, 1H): Amide NH (Broad due to quadrupole broadening).

-

7.95 (dd,

-

7.85 (ddd,

-

7.15 (dd,

-

2.80 (d,

Mass Spectrometry

-

ESI-MS:

. -

Isotopic Pattern: No chlorine/bromine isotopes; Iodine provides a significant mass defect.

Reactivity & Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. The reactivity profile allows for sequential functionalization, enabling the rapid generation of structure-activity relationship (SAR) libraries.

C5-Position: Cross-Coupling (The "Warhead" Attachment)

The C-I bond is highly reactive toward oxidative addition.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the aromatic system.

-

Sonogashira: Reaction with terminal alkynes to install rigid linkers.

-

Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

C2-Position: Nucleophilic Substitution ( )

The fluorine atom is activated by the ortho-amide (electron-withdrawing).

-

Conditions: Requires heating (80–120 °C) with strong nucleophiles (amines, alkoxides) in polar aprotic solvents (DMSO, NMP).

-

Utility: Replacement of F with cyclic amines (e.g., piperazine) is a common strategy to generate tricyclic cores like benzoxazepines or indazoles.

Reactivity Map

Figure 2: Orthogonal reactivity map highlighting C5-metal catalysis and C2-nucleophilic substitution.

Safety & Handling

-

Hazards: Classified as Irritant .

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (Iodine-carbon bonds can undergo photolysis over extended periods).

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

PubChem. (2025).[3] Compound Summary: 2-Fluoro-N-methylbenzamide (Analogous Structure).[3] National Library of Medicine. Retrieved February 19, 2026, from [Link]

-

Akritopoulou-Zanze, I., et al. (2011). "Scaffold oriented synthesis. Part 3: Design, synthesis and biological evaluation of novel 5-substituted indazoles." Bioorganic & Medicinal Chemistry Letters, 21(5), 1476-1479. (Demonstrates utility of 2-fluoro-5-iodo precursors).

Sources

Technical Guide: Solubility Profile & Handling of 2-Fluoro-5-iodo-N-methylbenzamide

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Fluoro-5-iodo-N-methylbenzamide .

CAS: 866683-76-3 | Formula: C₈H₇FINO | M.W.: 279.05 g/mol [1][2]

Executive Summary

2-Fluoro-5-iodo-N-methylbenzamide is a halogenated benzamide derivative frequently utilized as a high-value intermediate in medicinal chemistry and radiopharmaceutical development.[1][2] Its structural motif—combining an aryl iodide (amenable to palladium-catalyzed cross-coupling or radiohalogen exchange) with a secondary amide—dictates a specific solubility profile characterized by high lipophilicity and low aqueous solubility .[1][2]

This guide provides empirically grounded solubility data, predictive physicochemical parameters, and validated protocols for the solvation, purification, and storage of this compound.[1][2]

Physicochemical Profile

Understanding the molecular properties is a prerequisite for predicting solvent interaction.[1] The presence of the iodine atom significantly increases lipophilicity compared to the non-iodinated analog.[1][2]

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 279.05 g/mol | Moderate; facilitates dissolution in small organics.[1][2] |

| Physical State | Solid (Off-white to pale yellow) | Requires energy (heat/sonication) to disrupt crystal lattice.[1][2] |

| Calculated LogP | ~2.2 – 2.5 (Predicted) | Lipophilic: Prefers non-polar/polar aprotic solvents.[1][2] |

| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding with alcohols/DMSO.[1][2] |

| H-Bond Acceptors | 2 (Carbonyl O, Fluorine) | Enhances solubility in protic solvents.[1][2] |

| Key Moiety | Aryl Iodide (C-I) | Light Sensitive: Solutions must be protected from light.[1][2] |

Solubility Landscape

The following data categorizes solvent compatibility based on general benzamide behavior and specific structural analogs (e.g., 2-fluoro-N-methylbenzamide).

Quantitative Solubility Estimates

Note: Values are estimated ranges based on structural analogs. Always perform a pilot test.[1][2]

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application |

| Polar Aprotic | DMSO | Excellent | > 100 mg/mL | Stock solutions, biological assays.[1][2] |

| DMF | Excellent | > 100 mg/mL | Reaction medium (e.g., couplings).[1][2] | |

| Chlorinated | Dichloromethane (DCM) | Good | 50 – 100 mg/mL | Extraction, chromatography loading.[1][2] |

| Chloroform | Good | 50 – 80 mg/mL | NMR analysis, extraction.[1][2] | |

| Polar Protic | Ethanol (Hot) | Good | 20 – 50 mg/mL | Recrystallization (primary choice).[1][2] |

| Ethanol (Cold) | Low | < 5 mg/mL | Washing crystals.[1][2] | |

| Methanol | Moderate | 10 – 30 mg/mL | HPLC mobile phase.[1] | |

| Esters/Ketones | Ethyl Acetate | Moderate | 10 – 25 mg/mL | TLC, extraction.[1][2] |

| Acetone | Good | > 30 mg/mL | Cleaning, rapid dissolution.[1][2] | |

| Non-Polar | Hexane / Heptane | Insoluble | < 0.1 mg/mL | Precipitant, washing to remove impurities.[1][2] |

| Aqueous | Water | Insoluble | < 0.01 mg/mL | Precipitation medium.[1] |

Critical Solvation Behaviors

-

Water Insolubility: The compound will precipitate immediately upon addition to water.[1] This property is exploited in synthesis workups (quenching DMF/DMSO reactions with water to isolate the solid).[1][2]

-

Temperature Dependence: Solubility in alcohols (EtOH, iPrOH) is highly temperature-dependent, making them ideal for purification via recrystallization.[1][2]

-

Halogen Stability: Avoid prolonged storage in nucleophilic solvents (e.g., pyridine) under heat, as the iodine atom can be labile.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility for formulation.[1][2]

-

Preparation: Weigh 10 mg of 2-Fluoro-5-iodo-N-methylbenzamide into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition. If undissolved, sonicate for 5 minutes at 25°C.

-

Visual Check: Inspect for clarity. If solid remains, repeat step 2.

-

Calculation:

Protocol B: Purification via Recrystallization

Recommended Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[1][2]

-

Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (60°C) until fully dissolved.

-

Filtration (Optional): If insoluble particulates are present, filter rapidly while hot.

-

Nucleation: Remove from heat. Add Water dropwise until the solution turns slightly turbid.

-

Crystallization: Re-heat slightly to clear the turbidity, then allow the solution to cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the resulting crystals and wash with cold Hexane or 10% EtOH/Water.

-

Drying: Dry under high vacuum (avoid heat >40°C to prevent iodine sublimation/degradation).[1]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during purification and handling.

Caption: Decision tree for purification and solvation based on impurity profile and intended application.

Storage & Stability (Solvent Context)

-

Solid State: Store at 2-8°C, protected from light. The C-I bond is susceptible to photolytic cleavage.[1]

-

In Solution (DMSO): Stable for 1-3 months at -20°C. Avoid repeated freeze-thaw cycles.

-

In Solution (Chlorinated): Use immediately. Acidic impurities in degrading chloroform can catalyze deiodination.[1]

References

-

PubChem. (2025).[1][2] Compound Summary: 2-Fluoro-N-methylbenzamide (Related Analog Data).[1][2] National Library of Medicine.[1] Link

-

Sigma-Aldrich. (2025).[1][2] Product Specification: 2-Fluoro-5-iodobenzonitrile (Precursor Properties). Merck KGaA.[1] Link

-

BLD Pharm. (2025).[1][2] 2-Fluoro-5-iodo-N-methylbenzamide CAS 866683-76-3 Technical Data.[1][2][3][4]Link[1][2]

-

GuideChem. (2025).[1][2] Chemical Dictionary: 2-Fluoro-5-iodo-N-methylbenzamide Properties.Link

Sources

- 1. 5-amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 43510683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 3. 866683-76-3|2-Fluoro-5-iodo-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

2-Fluoro-5-iodo-N-methylbenzamide: A Bifunctional Scaffold for Kinase Inhibitor and Radiotracer Synthesis

[1]

Executive Summary

2-Fluoro-5-iodo-N-methylbenzamide (CAS: 866683-76-3) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural utility lies in the orthogonal reactivity of its two halogen substituents: a labile iodine at the C-5 position and an activated fluorine at the C-2 position.[1] This guide details the synthesis, reactivity profile, and application of this intermediate, specifically within the context of developing benzamide-based kinase inhibitors (e.g., MEK/MAPK pathways) and PET radiotracers.

Chemical Profile & Strategic Utility[1][2]

The molecule acts as a linchpin in convergent synthesis strategies.[1] Its value is derived from the electronic environment created by the amide group, which activates the ortho-fluorine for nucleophilic aromatic substitution (SNAr) while leaving the meta-iodine available for transition-metal-catalyzed cross-coupling.

| Feature | Chemical Function | Synthetic Advantage |

| C-5 Iodine | Cross-Coupling Handle | Excellent leaving group for Pd-catalyzed reactions (Suzuki, Sonogashira) to extend the carbon skeleton.[1] |

| C-2 Fluorine | Electrophilic Trap | Activated by the electron-withdrawing amide; susceptible to displacement by amines/hydrazines to form heterocycles (e.g., indazoles).[1] |

| N-Methyl Amide | Directing Group / H-Bond Donor | Directs ortho-lithiation (if needed) and serves as a critical hydrogen bond donor in the ATP-binding pocket of kinase targets.[1] |

Synthesis of the Core Scaffold

While multiple routes exist, the most robust protocol for research-scale synthesis avoids the harsh conditions of acid chlorides, utilizing modern coupling reagents to ensure high yield and purity.

Primary Route: Amidation of 2-Fluoro-5-iodobenzoic Acid

This pathway is preferred due to the commercial availability of the benzoic acid precursor and the avoidance of regioselectivity issues associated with direct iodination.[1]

Figure 1: Convergent synthesis via HATU-mediated amidation.

Experimental Protocol: HATU-Mediated Coupling

Objective: Synthesize 2-Fluoro-5-iodo-N-methylbenzamide on a 10 mmol scale.

-

Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-iodobenzoic acid (2.66 g, 10.0 mmol) and anhydrous DMF (30 mL).

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (5.2 mL, 30.0 mmol) and stir at room temperature for 5 minutes.

-

Coupling Agent: Add HATU (4.18 g, 11.0 mmol) in one portion. The solution will typically turn yellow.[1] Stir for 15 minutes to ensure formation of the activated ester.

-

Amine Addition: Add Methylamine hydrochloride (0.81 g, 12.0 mmol).

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: 280.0 [M+H]+).

-

Workup:

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography (0-30% EtOAc in Hexanes) to yield a white solid.

Why this works: HATU is chosen over EDC/HOBt for sterically hindered or electron-deficient acids.[1] The DIPEA ensures the methylamine is free-based and reactive.[1]

Reactivity Profile & Downstream Applications

The "Bifunctional" nature of this intermediate allows for divergent synthesis.[1] The iodine atom is the "extender," allowing the attachment of complex aryl or heteroaryl groups, while the fluorine atom is the "cyclizer."

Figure 2: Divergent reactivity pathways.[1] Path A extends the skeleton; Path B modifies the core.

Case Study: Synthesis of Indazole-Based Kinase Inhibitors

A common strategy in kinase inhibitor design (e.g., for VEGFR or B-Raf) involves converting the benzamide core into an indazole.[1]

-

Step 1 (Coupling): The C-5 iodine is first coupled with an aryl boronic acid (e.g., 3-pyridyl boronic acid) using Pd(PPh₃)₄.[1]

-

Step 2 (Cyclization): The resulting 5-aryl-2-fluorobenzamide is treated with hydrazine hydrate in ethanol at reflux. The hydrazine displaces the labile C-2 fluorine (SNAr) and condenses with the amide carbonyl to form the 3-aminoindazole or indazolone core.[1]

Application in Radiochemistry

In PET imaging drug development, this molecule serves two roles:

-

Cold Standard: It is used to validate the identity of [11C]N-methyl radiotracers synthesized from the N-desmethyl precursor.[1]

-

Precursor Model: It models the reactivity for [18F] exchange reactions.[1] While direct isotopic exchange (19F -> 18F) is difficult on electron-rich rings, the amide group (EWG) makes the C-2 position sufficiently electrophilic for nucleophilic fluorination if a leaving group like a nitro (-NO₂) or trimethylammonium (-NMe₃⁺) group were present instead of the fluorine.

Safety & Stability

-

Stability: The molecule is stable at room temperature but light-sensitive due to the C-I bond.[1] Store in amber vials.

-

Toxicity: Like many halogenated benzamides, it may possess skin sensitizing properties.[1] Handle in a fume hood.

-

Waste: Iodine-containing waste should be segregated from general organic waste to prevent the formation of reactive species in waste drums.[1]

References

-

Synthesis of 2-Fluoro-5-iodobenzoic Acid Derivatives Source: ChemicalBook & Literature Compilation Context: Describes the foundational Sandmeyer and iodination protocols for the benzoic acid precursor. URL:[1]

-

Nucleophilic Fluorination and Benzamide Scaffolds Source: Arkat USA / Arkivoc Context:[1] Discusses the reactivity of 2-fluorobenzoic acid derivatives in SNAr reactions and their utility in radiochemistry. URL:[1]

-

Benzamide Derivatives in Kinase Inhibition Source: Ossila / J. Med.[1] Chem. Context: Highlights the use of fluorinated benzamides as building blocks for benzoxazepinones and other kinase inhibitor scaffolds.[1][4] URL:[1]

-

Radioligand Development for TSPO and Neuroinflammation Source: National Institutes of Health (PMC) Context:[1] Illustrates the use of N-methyl benzamides as radioligands and the synthetic strategies for C-11 and F-18 labeling of similar scaffolds.[1] URL:[1]

-

Palladium-Catalyzed Cross-Coupling of Iodo-Benzamides Source: EvitaChem Context: Details the susceptibility of the iodine handle in fluoro-iodo-benzaldehydes/amides to Suzuki and Sonogashira coupling. URL:[1]

Chemo-Orthogonal Functionalization of 2-Fluoro-5-iodo-N-methylbenzamide: A Technical Guide

Executive Summary

2-Fluoro-5-iodo-N-methylbenzamide (CAS 1149418-87-8) acts as a high-value "linchpin" scaffold in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors. Its utility stems from its chemo-orthogonal reactivity profile : the C-I bond at position 5 serves as a highly reactive handle for palladium-catalyzed cross-coupling, while the C-F bond at position 2 remains latent, serving either as a metabolic blocker or a site for subsequent nucleophilic aromatic substitution (

This guide provides a validated framework for selectively manipulating the C-I bond without compromising the C-F bond or the amide functionality.

Part 1: Molecular Architecture & Electronic Profile

To manipulate this substrate successfully, one must understand the electronic "push-pull" dynamics of the benzene ring.

Electronic Activation Map

The reactivity hierarchy is dictated by the interplay of the Amide (EWG), Fluorine (Inductive EWG / Resonance EDG), and Iodine (Leaving Group).

-

C-I Bond (Position 5): This position is electronically activated for oxidative addition by Pd(0). It is meta to the electron-withdrawing amide and para to the fluorine. The cumulative inductive withdrawal lowers the electron density at C5, facilitating the insertion of nucleophilic metal catalysts.

-

C-F Bond (Position 2): While fluorine is a good leaving group for

, the position is deactivated relative to the C-I bond for metal insertion. However, it is susceptible to nucleophilic attack by strong bases or alkoxides, which must be avoided during C-I coupling.

Figure 1: Reactivity hierarchy of the scaffold. The Green path represents the target chemistry for this guide.

Part 2: Chemoselective Cross-Coupling Strategies

The following protocols are designed to maximize yield at C5 while suppressing dehalogenation (loss of I) and defluorination (

Protocol A: The "Mild Base" Suzuki-Miyaura Coupling

Objective: Arylation of C5. Critical Constraint: Avoid strong hydroxide bases (e.g., NaOH, KOH) which can hydrolyze the amide or attack the C-F bond at high temperatures.

Reagents & Rationale:

-

Catalyst:

(3-5 mol%). The bidentate ligand prevents -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1). The aqueous component is essential for the transmetallation step.

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine 2-Fluoro-5-iodo-N-methylbenzamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(0.05 equiv). -

Inert: Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen inhibits the catalytic cycle.

-

Solvate: Add degassed Dioxane/Water mix (0.2 M concentration relative to substrate).

-

Activate: Add

(2.0 equiv). -

Reaction: Heat to 80°C for 4-6 hours.

-

Checkpoint: Monitor via TLC (EtOAc/Hexane). The starting iodide should disappear. If C-F cleavage occurs, a polar spot (phenol/ether) will appear near the baseline.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Protocol B: Sonogashira Coupling (Copper-Free Variant)

Objective: Alkynylation of C5. Critical Constraint: Copper salts can sometimes promote unwanted cyclization between the amide and the ortho-fluorine. A Cu-free protocol is preferred for high fidelity.

Reagents:

-

Catalyst:

(5 mol%). -

Base: Pyrrolidine or Piperidine (acts as both base and solvent/co-solvent).

-

Additive: Tetrabutylammonium iodide (TBAI) can accelerate the reaction if sluggish.

Methodology:

-

Dissolve substrate (1.0 equiv) and terminal alkyne (1.5 equiv) in dry DMF/Pyrrolidine (5:1).

-

Add Pd catalyst under Argon.[1]

-

Heat to 60°C. Note: Higher temperatures (>100°C) risk cyclization to isoquinolinones.

Part 3: Troubleshooting & Optimization Data

The following table summarizes common failure modes and their specific chemical fixes.

| Failure Mode | Observation (LCMS/TLC) | Root Cause | Corrective Action |

| Protodeiodination | Mass = [M-I+H] (Starting material minus Iodine) | Hydride source in solvent or excessive heat. | Switch solvent to Toluene/Water; reduce temp to 60°C. |

| Mass = [M-F+Nu] (Loss of Fluorine) | Base is too nucleophilic (e.g., NaOMe, NaOH). | Switch base to | |

| Amide Hydrolysis | Mass = [M-NHMe+OH] (Carboxylic Acid formation) | Aqueous base concentration too high. | Reduce water ratio; use anhydrous conditions with |

| Homocoupling | Dimer of Boronic Acid | Oxygen leak in system. | Re-degas solvents; ensure Argon balloon is tight. |

Decision Logic for Optimization

Use this logic flow to select the correct ligand system based on your coupling partner.

Figure 2: Ligand selection decision tree for C5 functionalization.

Part 4: References & Authoritative Grounding

-

PubChem Compound Summary: 2-Fluoro-N-methylbenzamide derivatives. Source: National Center for Biotechnology Information. [Link] (Validates the core scaffold structure and physical properties).

-

Mechanistic Studies on Palladium-Catalyzed C-N Cross-Coupling. Source: MIT DSpace / Buchwald Lab Insights. [Link] (Provides the theoretical grounding for ligand choice in amidation reactions).

Sources

The Fluorine-Iodine Synergism: A Technical Analysis of 2-Fluoro-5-iodo-N-methylbenzamide Derivatives

Executive Summary

This technical guide examines the structural and pharmacological imperatives of the 2-Fluoro-5-iodo-N-methylbenzamide scaffold (CAS: 866683-76-3).[1][2] While often utilized as a high-value intermediate in the synthesis of radiopharmaceuticals (specifically for melanoma imaging and CNS receptor ligands), its core architecture reveals critical principles of medicinal chemistry.[2] The strategic incorporation of an ortho-fluorine atom is not merely a bioisosteric replacement but a functional "conformational lock" that dictates binding affinity, metabolic stability, and solid-state order.[1][2] This guide dissects the physicochemical role of fluorine in this specific matrix and provides actionable protocols for its synthetic application.[1]

Molecular Architecture & The Ortho-Fluorine Effect[1][2]

The defining feature of 2-Fluoro-5-iodo-N-methylbenzamide is the intramolecular hydrogen bond established between the amide proton (N-H) and the ortho-fluorine atom.[1][2] This interaction is the primary driver of the molecule's bioactivity profile.

Conformational Locking Mechanism

In non-fluorinated benzamides, the amide bond possesses significant rotational freedom relative to the phenyl ring, often leading to a mixture of conformers or a twisted geometry due to steric clash with ortho-hydrogens.[2]

The introduction of fluorine at the 2-position creates a thermodynamically favored planar conformation via a pseudo-six-membered ring interaction (N-H[1][2]···F).

-

Bond Length: The N-H[1][3]···F distance is typically 2.0–2.2 Å, well within the van der Waals radii sum.

-

Planarity: This "lock" forces the amide group to be coplanar with the phenyl ring, reducing the entropic penalty upon binding to a receptor (e.g., Melanin or Dopamine D2). The pre-organized conformation mimics the bioactive state, significantly enhancing affinity.

-

Dipole Alignment: The C-F bond opposes the C=O dipole, further stabilizing the trans-amide arrangement (relative to the ring).[2]

Electronic Modulation of the 5-Iodo Position

The fluorine atom is highly electronegative (

-

Impact on Iodine: The electron-deficient ring makes the C-I bond at the 5-position more susceptible to oxidative addition in metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2]

-

Impact on Amide: The acidity of the N-H proton is increased, strengthening the hydrogen bond donor capability of the amide, which is crucial for interactions with target protein residues (e.g., Aspartate or Threonine in receptor pockets).

Figure 1: Mechanistic pathway of the 'Ortho-Fluorine Effect' leading to conformational locking and enhanced binding affinity.[1][2]

Pharmacokinetics: Metabolic Stability & Lipophilicity[1]

Metabolic Blockade

The 2-position of the benzamide ring is a metabolic "hotspot" for Cytochrome P450-mediated hydroxylation.[1][2]

-

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond.[1]

-

Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but significantly smaller than a methyl group. It provides steric protection against enzymatic attack at the ortho position without disrupting the binding pocket fit.[1]

Lipophilicity Tuning (LogP)

Fluorine substitution typically increases lipophilicity due to its low polarizability.[1]

-

LogP Shift: Replacing H with F at the 2-position increases the LogP by approximately 0.2–0.4 units.[1][2]

-

CNS Penetration: For benzamide derivatives targeting the Central Nervous System (e.g., D2 ligands), this incremental lipophilicity aids in crossing the Blood-Brain Barrier (BBB).[2]

-

Melanoma Targeting: In melanin-targeted radiotracers, moderate lipophilicity is required for tumor uptake, but excessive lipophilicity leads to high liver retention.[2] The 2-fluoro group offers a balanced modification compared to bulkier alkyl groups.[1][2]

| Property | Non-Fluorinated Analog | 2-Fluoro Analog | Impact |

| Conformation | Twisted / Flexible | Planar / Locked | Higher Binding Affinity |

| Metabolic Site (C2) | Labile (Hydroxylation) | Blocked | Increased Half-life |

| LogP (Lipophilicity) | ~1.5 (Est.)[1][2] | ~1.8 (Est.)[1] | Enhanced Membrane Permeability |

| Amide Acidity (pKa) | Higher (Less Acidic) | Lower (More Acidic) | Stronger H-Bond Donor |

Synthetic Utility & Radiochemistry[2][4][5]

The 5-iodo substituent is the primary "handle" for functionalization.[1][2] In the context of drug development, this scaffold serves as a divergent intermediate.

Synthesis of the Core Scaffold

The synthesis typically proceeds via the iodination of a 2-fluorobenzamide precursor or the amidation of a 2-fluoro-5-iodobenzoic acid.[1][2]

Protocol: Amidation of 2-Fluoro-5-iodobenzoic acid

-

Activation: Dissolve 2-fluoro-5-iodobenzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir at RT for 2 hours until gas evolution ceases.

-

Coupling: Concentrate the acid chloride in vacuo. Redissolve in DCM and cool to 0°C.

-

Addition: Add methylamine (2.0 M in THF, 1.5 eq) and triethylamine (2.0 eq) dropwise.

-

Workup: Stir at RT for 4 hours. Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

-

Purification: Recrystallize from Ethanol/Water to yield 2-Fluoro-5-iodo-N-methylbenzamide as white needles.

Radiochemical Applications (I-123 / I-131 Labeling)

For SPECT imaging (e.g., melanoma detection), the non-radioactive iodine (I-127) is replaced with I-123 or I-131 via an isotope exchange reaction or destannylation.[1][2]

Protocol: Radioiodination via Destannylation

-

Precursor Synthesis: Convert the 5-iodo group to a 5-tributylstannyl group using hexabutylditin and Pd(PPh3)4 in refluxing toluene.[1][2]

-

Labeling:

Figure 2: Synthetic divergence from the core scaffold to radiotracers and functionalized libraries.[1][2]

Case Studies & Applications

Melanoma Imaging (Melanin Targeting)

Benzamide derivatives possess high affinity for melanin, a pigment overexpressed in melanoma cells.[4][5]

-

Mechanism: The planar benzamide structure intercalates into the melanin polymer or binds to specific indole-carboxylate domains.[1][2]

-

Role of Fluorine: The 2-fluoro group ensures the molecule remains planar, maximizing π-stacking interactions with the melanin structure.[1][2] Non-planar analogs show significantly reduced uptake in B16F10 melanoma models.[1]

-

Clinical Relevance: While N-(2-diethylaminoethyl) derivatives are more common (e.g., [123I]IBZM), the N-methyl variant serves as a simplified model for studying the thermodynamics of binding without the confounding basicity of the side chain.[1][2]

Dopamine D2/D3 Receptor Ligands

The 2-methoxy-5-iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide (IBZM) is a gold standard D2 ligand.[1][2]

-